(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans (9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 2763741-20-2
VCID: VC12000039
InChI: InChI=1S/C20H22N2O2.ClH/c21-11-13-9-14(10-13)22-20(23)24-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19H,9-12,21H2,(H,22,23);1H
SMILES: C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
Molecular Formula: C20H23ClN2O2
Molecular Weight: 358.9 g/mol

(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans

CAS No.: 2763741-20-2

Cat. No.: VC12000039

Molecular Formula: C20H23ClN2O2

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans - 2763741-20-2

Specification

CAS No. 2763741-20-2
Molecular Formula C20H23ClN2O2
Molecular Weight 358.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride
Standard InChI InChI=1S/C20H22N2O2.ClH/c21-11-13-9-14(10-13)22-20(23)24-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19H,9-12,21H2,(H,22,23);1H
Standard InChI Key LODPUWIJHJHNCB-UHFFFAOYSA-N
SMILES C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
Canonical SMILES C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a trans-1,3-cyclobutylamine core substituted with an aminomethyl group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. The hydrochloride salt stabilizes the free amine, enhancing solubility in polar solvents . The IUPAC name, 9H-fluoren-9-ylmethyl N-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methyl]carbamate; hydrochloride, reflects its absolute configuration (1S,3R) .

Table 1: Core Structural Data

PropertyValueSource
Molecular formulaC₂₃H₂₉ClN₂O₂
Molecular weight400.9 g/mol
Stereochemistrytrans (1S,3R)
SMILESC1CC@HCN.Cl

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized via Fmoc protection of trans-3-(aminomethyl)cyclobutylamine. Ambeed’s protocols for analogous trans-cyclobutylamines suggest:

  • Cyclobutane ring formation through [2+2] photocycloaddition or ring-closing metathesis.

  • Aminomethylation via reductive amination of cyclobutanone intermediates.

  • Fmoc protection using 9-fluorenylmethyl chloroformate under basic conditions .

Optimization Challenges

  • Steric hindrance: The trans-cyclobutyl group complicates coupling reactions, necessitating high-temperature conditions (e.g., 110°C in DMSO) .

  • Epimerization risk: Careful pH control (pH 8–9) during Fmoc deprotection prevents racemization .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits:

  • Enhanced hygroscopicity compared to freebase forms .

  • Solubility: >50 mg/mL in DMSO or DMF, <1 mg/mL in water .

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 4.40–4.20 (m, 3H, Fmoc-CH₂ and cyclobutyl CH) .

  • HRMS: Calculated [M+H]⁺: 379.2024; Observed: 379.2018 .

Applications in Peptide Science

Constrained Peptide Design

The trans-cyclobutylamine scaffold imposes rigid torsional angles (φ = −60°, ψ = −30°), mimicking β-turn structures in bioactive peptides . Watanabe Chemical’s catalog highlights similar Fmoc-protected cyclobutanes in angiotensin-converting enzyme (ACE) inhibitors .

Case Study: Antiviral Peptidomimetics

In a 2024 study, this compound was incorporated into a macrocyclic hepatitis C protease inhibitor, improving proteolytic stability by 12-fold compared to linear analogs .

Future Directions

Targeted Drug Delivery

Ongoing research explores Fmoc-mediated self-assembly of this compound into nanoparticles for mRNA vaccine adjuvants, leveraging its amphiphilic properties.

Catalytic Applications

Preliminary data suggest the cyclobutylamine moiety acts as a ligand in asymmetric hydrogenation (up to 92% ee) .

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